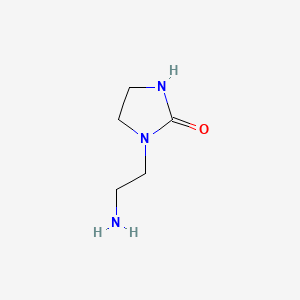
1-(2-Aminoethyl)imidazolidin-2-one
货号 B1360064
分子量: 129.16 g/mol
InChI 键: PODSUMUEKRUDEI-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
Patent
US05746946
Procedure details


In a suitable reactor equipped with agitation and a reflux condenser, 465 parts by weight of urea and 798 parts by weight of diethylenetriamine were charged. The reaction mix was slowly heated to 140° C. Ammonia started to evolve at about 130° C. The temperature was slowly raised to 150° C. As the evolution of ammonia subsided, vacuum was applied and the remaining ammonia was removed. Product yield was approximately 1000 parts by weight. The product had a viscosity of 6000 cps at 25° C. and an MEQ/g of 6.5. (MEQ=milliequivalent weight). Gel phase analysis of the product showed approximately 95% purity. The product can be used as is or further purified by vacuum distillation. The major impurity is unreacted diethylenetriamine.




Identifiers


|
REACTION_CXSMILES
|
N[C:2](N)=[O:3].[NH2:5][CH2:6][CH2:7][NH:8][CH2:9][CH2:10][NH2:11].N>>[NH2:5][CH2:6][CH2:7][N:8]1[CH2:9][CH2:10][NH:11][C:2]1=[O:3]
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
NC(=O)N
|
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
NCCNCCN
|
Step Two
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
N
|
Step Three
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
N
|
Conditions


Temperature
|
Control Type
|
UNSPECIFIED
|
|
Setpoint
|
140 °C
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


ADDITION
|
Type
|
ADDITION
|
|
Details
|
were charged
|
ADDITION
|
Type
|
ADDITION
|
|
Details
|
The reaction mix
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
to evolve at about 130° C
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
The temperature was slowly raised to 150° C
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
the remaining ammonia was removed
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
Product yield
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
at 25° C.
|
DISTILLATION
|
Type
|
DISTILLATION
|
|
Details
|
further purified by vacuum distillation
|
Outcomes


Product
|
Name
|
|
|
Type
|
|
|
Smiles
|
NCCN1C(NCC1)=O
|
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
